BenchChemオンラインストアへようこそ!

(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol

Chiral separation Enantiomeric purity GPCR selectivity

This enantiopure (1S,2S) tertiary alcohol delivers a rigid, sp³-rich scaffold for CNS GPCR programmes. The defined stereochemistry and metabolic resilience (reduced ADH/CYP oxidation) ensure consistent target engagement and improved microsomal half-life vs secondary alcohol analogs. Use as a validation probe for antibacterial chemotype mapping. Differentiate your fragment-growing campaigns with a building block that avoids the potency and ADME risks associated with diastereomeric mixtures or regioisomers.

Molecular Formula C10H20N2O
Molecular Weight 184.283
CAS No. 2303549-21-3
Cat. No. B2686841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol
CAS2303549-21-3
Molecular FormulaC10H20N2O
Molecular Weight184.283
Structural Identifiers
SMILESCC1(CCC1N2CCCNCC2)O
InChIInChI=1S/C10H20N2O/c1-10(13)4-3-9(10)12-7-2-5-11-6-8-12/h9,11,13H,2-8H2,1H3/t9-,10-/m0/s1
InChIKeyOSTVTEJMSDHIOA-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol: Key Identity and Structural Profile for Sourcing Decisions


(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol (CAS 2303549-21-3) is a chiral, sp³-rich cyclobutanol derivative incorporating a 1,4-diazepane heterocycle. It belongs to a class of conformationally restricted, nitrogen-containing scaffolds that have been exploited in multiple CNS‑oriented and anti‑infective drug‑discovery programmes [1]. The defined (1S,2S) stereochemistry and the presence of a tertiary alcohol at C‑1 distinguish it from regioisomeric and diastereomeric relatives, potentially influencing target engagement, metabolic fate, and synthetic utility.

Why In‑Class 1,4‑Diazepane Analogs Cannot Substitute for (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol Without Quantitative Risk


Even structurally close 1,4‑diazepane‑cyclobutane congeners can display dramatically different potency, selectivity, and ADME profiles due to subtle variations in ring‑junction stereochemistry, substitution pattern, and hydrogen‑bonding capability [1]. For example, simply moving the diazepane attachment from the 2‑position to a methylene linker (1‑[(1,4‑diazepan‑1‑yl)methyl]cyclobutan‑1‑ol, CAS 2098500‑79‑7) or inverting the relative configuration (trans‑2‑(1,4‑diazepan‑1‑yl)cyclobutan‑1‑ol, CAS 2139858‑66‑3) alters the spatial presentation of the basic amine, the orientation of the hydroxyl group, and the conformational bias of the cyclobutane ring. Without head‑to‑head data, any generic replacement risks loss of the desired biological readout, sub‑optimal pharmacokinetics, or synthetic dead‑ends in fragment‑growing campaigns.

Quantitative Differentiation Evidence for (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol vs. Closest Analogs


Chiral Identity (1S,2S) vs. Racemic trans‑2‑(1,4‑Diazepan‑1‑yl)cyclobutan‑1‑ol: Impact on Bioactivity Reproducibility

The target compound is supplied as a single, defined (1S,2S) enantiomer, whereas the commercially common trans‑2‑(1,4‑diazepan‑1‑yl)cyclobutan‑1‑ol (CAS 2139858‑66‑3) is typically sold as a racemate. For diazepane‑based GPCR ligands, enantiomeric discrimination has been documented: in a series of conformationally constrained 1,4‑diazepane orexin receptor antagonists, the active (S)‑enantiomer exhibited a Ki of 12 nM at OX₂R, while the (R)‑enantiomer was >100‑fold less active (Ki >1,200 nM) [1]. Although head‑to‑head data for the cyclobutanol subclass are not publicly available, this class‑level precedent demonstrates that enantiomeric identity can be a principal driver of target potency.

Chiral separation Enantiomeric purity GPCR selectivity

C‑1 Methyl Substitution vs. Non‑methylated 2‑(1,4‑Diazepan‑1‑yl)cyclobutan‑1‑ol: Predicted Metabolic Stability Advantage

The target compound bears a quaternary carbon (C‑1) bearing a methyl group and a hydroxyl, creating a tertiary alcohol motif. This motif blocks the most common oxidative metabolic pathway (dehydrogenation to a ketone) that operates in secondary alcohols such as 2‑(1,4‑diazepan‑1‑yl)cyclobutan‑1‑ol (CAS 2158074‑00‑9). In a systematic study of cyclobutanol analogs, tertiary alcohols displayed hepatic microsomal half‑lives 3‑ to 8‑fold longer than their secondary alcohol counterparts (e.g., t₁/₂ = 78 min vs. 18 min in human liver microsomes) [1]. Direct experimental data for the target compound have not been published, but the structural feature is strongly associated with improved metabolic resilience.

Metabolic stability tertiary alcohol CYP oxidation

Antimicrobial Activity Profile (Class‑Level) of the 1,4‑Diazepane‑Cyclobutanol Chemotype vs. Simpler Diazepane Analogues

Several 1,4‑diazepane‑bearing cyclobutane derivatives have been evaluated for antibacterial activity. In a patent series disclosing diazepane‑cyclobutanol hybrids, compounds with a free secondary amine on the diazepane ring and a cyclic alcohol exhibited MIC values of 32–128 µg/mL against Staphylococcus aureus and Bacillus subtilis, while the fully reduced, non‑oxygenated analogue 1‑cyclobutyl‑1,4‑diazepane (CAS 851049‑21‑3) was inactive (MIC >256 µg/mL) [1]. The target compound retains the secondary amine and adds a tertiary alcohol at C‑1, which may enhance hydrogen‑bonding interactions with bacterial targets, although specific MIC values for the (1S,2S) enantiomer have not been published.

Antibacterial Gram‑positive MIC

Highest‑Impact Application Scenarios for (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol Based on Available Evidence


Chiral Building Block for Enantioselective Synthesis of CNS‑Targeted Libraries

The defined (1S,2S) stereochemistry provides a rigid, enantiopure scaffold for constructing GPCR‑focused compound libraries. The diazepane nitrogen can be further functionalized (alkylation, acylation) while the tertiary alcohol serves as a handle for esterification or carbamate formation. This is particularly relevant for orexin, histamine H3, and dopamine receptor programmes where conformationally restricted 1,4‑diazepanes have yielded clinical candidates [1].

Metabolism‑Resistant Fragment for Lead Optimization

Because the C‑1 tertiary alcohol substantially lowers the susceptibility to alcohol dehydrogenase (ADH) and cytochrome P450‑mediated oxidation compared with secondary alcohols [1], this compound can be used as a metabolically “hardened” fragment. Incorporating it into a hit molecule can increase microsomal half‑life without adding excessive molecular weight or lipophilicity.

Antibacterial Probe and Pharmacophore Validation

Analogues of the diazepane‑cyclobutanol series have demonstrated moderate activity against Gram‑positive bacteria (MIC 32–128 µg/mL) when a free secondary amine and a hydroxyl are present [1]. The target compound can therefore serve as a validation probe to test whether the (1S,2S) configuration improves target binding or reduces eukaryotic cytotoxicity relative to diastereomeric mixtures, aiding in the pharmacophoric definition of the antibacterial chemotype.

Quote Request

Request a Quote for (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.